Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate
Brand Name: Vulcanchem
CAS No.: 1375184-09-0
VCID: VC2866251
InChI: InChI=1S/C14H16N2O5/c1-4-20-13(17)8-12-15-14(16-21-12)9-5-6-10(18-2)11(7-9)19-3/h5-7H,4,8H2,1-3H3
SMILES: CCOC(=O)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C14H16N2O5
Molecular Weight: 292.29 g/mol

Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate

CAS No.: 1375184-09-0

Cat. No.: VC2866251

Molecular Formula: C14H16N2O5

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate - 1375184-09-0

Specification

CAS No. 1375184-09-0
Molecular Formula C14H16N2O5
Molecular Weight 292.29 g/mol
IUPAC Name ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate
Standard InChI InChI=1S/C14H16N2O5/c1-4-20-13(17)8-12-15-14(16-21-12)9-5-6-10(18-2)11(7-9)19-3/h5-7H,4,8H2,1-3H3
Standard InChI Key GHGJDGOOIRMDGO-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC
Canonical SMILES CCOC(=O)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC

Introduction

Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate is a chemical compound with a molecular formula of C14H16N2O5 and a molecular weight of approximately 292.29 g/mol . This compound belongs to the oxadiazole class, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Identifiers:

  • CAS Number: 1375184-09-0

  • InChI Code: 1S/C14H16N2O5/c1-4-20-13(17)8-12-15-14(16-21-12)9-5-6-10(18-2)11(7-9)19-3/h5-7H,4,8H2,1-3H3

  • InChI Key: GHGJDGOOIRMDGO-UHFFFAOYSA-N

Synthesis and Applications

The synthesis of Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate typically involves the reaction of appropriate oxadiazole precursors with ethyl acetate derivatives. This compound is often used in pharmaceutical research due to its potential biological activities.

Synthesis Steps:

  • Preparation of Oxadiazole Precursors: This involves the condensation of appropriate nitriles and hydroxylamines.

  • Coupling with Ethyl Acetate Moiety: The oxadiazole ring is then linked to an ethyl acetate group through a suitable coupling reaction.

Research Findings

Research on Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate is ongoing, with a focus on its potential therapeutic applications. The compound's structural features suggest it could exhibit pharmacological activities similar to other oxadiazole derivatives.

Biological Activities:

  • Antimicrobial Activity: Oxadiazoles are known for their antimicrobial properties, which could be relevant in the development of new antibiotics.

  • Anti-inflammatory Activity: Some oxadiazole compounds have shown anti-inflammatory effects, making them candidates for treatments targeting inflammatory diseases.

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